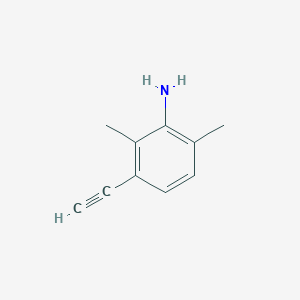
3-Ethynyl-2,6-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethynyl-2,6-dimethylaniline is an aromatic amine with an ethynyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-2,6-dimethylaniline typically involves the alkylation of 2,6-dimethylaniline with an ethynylating agent. One common method is the hydrolysis of 4-(3-methyl-3-hydroxy-1-butynyl)-N,N-dimethylaniline using potassium hydroxide in toluene .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of robust catalytic systems and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethynyl-2,6-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of reduced aromatic compounds.
Substitution: Formation of substituted aromatic derivatives.
Applications De Recherche Scientifique
3-Ethynyl-2,6-dimethylaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers
Mécanisme D'action
The mechanism of action of 3-Ethynyl-2,6-dimethylaniline involves its interaction with various molecular targets. The ethynyl group can participate in cycloaddition reactions, forming intermediates that can further react to produce complex structures. The aromatic amine group can engage in hydrogen bonding and other interactions with biological molecules, influencing their activity .
Comparaison Avec Des Composés Similaires
2,6-Dimethylaniline: An aromatic amine with two methyl groups on the benzene ring.
4-Ethynyl-N,N-dimethylaniline: A compound with an ethynyl group and two methyl groups on the nitrogen atom.
Comparison: 3-Ethynyl-2,6-dimethylaniline is unique due to the presence of both an ethynyl group and two methyl groups on the benzene ring. This combination imparts distinct reactivity and properties compared to its analogs. For instance, 2,6-dimethylaniline lacks the ethynyl group, making it less reactive in cycloaddition reactions .
Propriétés
Numéro CAS |
474452-22-7 |
|---|---|
Formule moléculaire |
C10H11N |
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
3-ethynyl-2,6-dimethylaniline |
InChI |
InChI=1S/C10H11N/c1-4-9-6-5-7(2)10(11)8(9)3/h1,5-6H,11H2,2-3H3 |
Clé InChI |
ZFQGHNSTXQSFLB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)C#C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


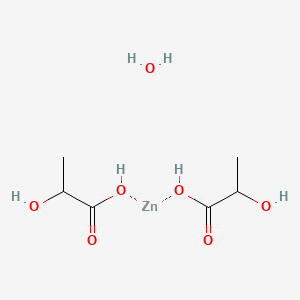
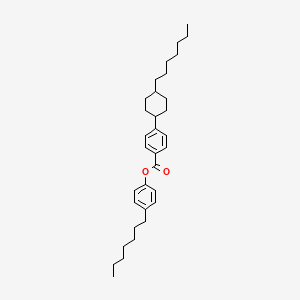
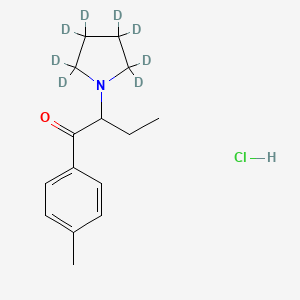
![1-[5-Fluoro-2-[(4-methoxyphenyl)methoxy]phenyl]ethanamine](/img/structure/B13834089.png)
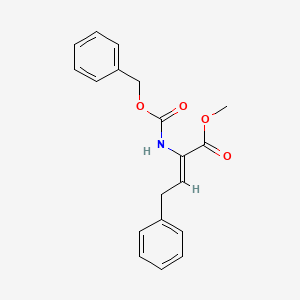




![6-Imidazo[1,2-a]pyridin-5-ylhexanoic acid](/img/structure/B13834121.png)
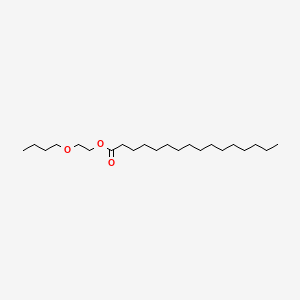

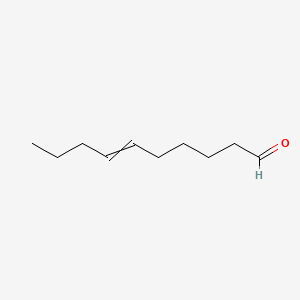
![potassium;5-[[4-[2-[methyl(pyridin-3-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione](/img/structure/B13834147.png)
